molecular formula C5H6N2O2S B1266816 Ethyl 1,2,3-thiadiazole-4-carboxylate CAS No. 3989-36-4

Ethyl 1,2,3-thiadiazole-4-carboxylate

Cat. No. B1266816
CAS RN: 3989-36-4
M. Wt: 158.18 g/mol
InChI Key: FBUHTNOJXVICFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thioamide with chloroacetoacetate, with yields above 60% reported for related structures. A notable synthesis approach for a thiadiazole derivative, though not directly ethyl 1,2,3-thiadiazole-4-carboxylate, involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, highlighting the versatility of synthesis methods for thiadiazole compounds (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including ethyl 1,2,3-thiadiazole-4-carboxylate, has been extensively studied using spectroscopic methods and theoretical calculations. These compounds typically exhibit stable molecular geometries, with spectroscopic characterizations (e.g., FTIR, NMR) confirming the presence of thiadiazole and ester functionalities. Crystallographic analyses provide insights into the molecular packing, showcasing intermolecular interactions that contribute to the stability of these compounds in solid state (Haroon et al., 2020).

Chemical Reactions and Properties

Ethyl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, demonstrating its reactivity and versatility as a synthetic intermediate. For instance, reactions with nucleophiles lead to a range of substitution products, indicating the compound's potential for further functionalization. The stability of the thiadiazole ring is a crucial feature, as it maintains its integrity across different chemical transformations, making it a valuable moiety for developing new compounds with diverse properties (Remizov et al., 2015).

Scientific Research Applications

  • Medicine and Pharmacology

    • 1,2,3-thiadiazole compounds have a broad spectrum of biological activities. They are used in the synthesis of potent therapeutic drug molecules that demonstrate anticancer , antibacterial , antimicrobial , antifungal , and other activities .
    • The methods of application or experimental procedures vary widely depending on the specific application. Generally, these compounds are synthesized through various synthetic transformations and approaches .
    • The outcomes of these applications also vary, but in general, 1,2,3-thiadiazole compounds have shown promising results in treating various diseases and conditions .
  • Antimicrobial Activity

    • Some 1,2,3-thiadiazole compounds have been synthesized and tested for their antimicrobial activity .
    • The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
    • The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Antiviral Activity

    • 1,2,3-thiadiazole compounds have shown antiviral activity .
    • The compounds are synthesized through various synthetic transformations and approaches .
    • The outcomes of these applications vary, but in general, 1,2,3-thiadiazole compounds have shown promising results in treating various viral diseases .
  • Insecticidal Activity

    • Some 1,2,3-thiadiazole compounds have been synthesized and tested for their insecticidal activity .
    • The compounds were synthesized via various synthetic transformations and approaches .
    • The newly synthesized compounds were screened for their insecticidal activity against various insects .
  • Antiamoebic Activity

    • 1,2,3-thiadiazole compounds have shown antiamoebic activity .
    • The compounds are synthesized through various synthetic transformations and approaches .
    • The outcomes of these applications vary, but in general, 1,2,3-thiadiazole compounds have shown promising results in treating amoebic infections .
  • Plant Activators

    • 1,2,3-thiadiazole compounds have been used as plant activators .
    • The compounds were synthesized via various synthetic transformations and approaches .
    • The newly synthesized compounds were screened for their plant activation activity .
  • Antituberculosis Activity

    • 1,2,3-thiadiazole compounds have shown antituberculosis activity .
    • The compounds are synthesized through various synthetic transformations and approaches .
    • The outcomes of these applications vary, but in general, 1,2,3-thiadiazole compounds have shown promising results in treating tuberculosis .
  • Anti-hepatitis B Viral Activity

    • Some 1,2,3-thiadiazole compounds have been synthesized and tested for their anti-hepatitis B viral activity .
    • The compounds were synthesized via various synthetic transformations and approaches .
    • The newly synthesized compounds were screened for their anti-hepatitis B viral activity .
  • Antileishmanial Activity

    • 1,2,3-thiadiazole compounds have shown antileishmanial activity .
    • The compounds are synthesized through various synthetic transformations and approaches .
    • The outcomes of these applications vary, but in general, 1,2,3-thiadiazole compounds have shown promising results in treating leishmaniasis .
  • Anti-inflammatory Activity

    • 1,2,3-thiadiazole compounds have been used as anti-inflammatory agents .
    • The compounds were synthesized via various synthetic transformations and approaches .
    • The newly synthesized compounds were screened for their anti-inflammatory activity .
  • Analgesic Activity

    • 1,2,3-thiadiazole compounds have shown analgesic activity .
    • The compounds are synthesized through various synthetic transformations and approaches .
    • The outcomes of these applications vary, but in general, 1,2,3-thiadiazole compounds have shown promising results in pain management .
  • CNS Depressant Activity

    • Some 1,2,3-thiadiazole compounds have been synthesized and tested for their CNS depressant activity .
    • The compounds were synthesized via various synthetic transformations and approaches .
    • The newly synthesized compounds were screened for their CNS depressant activity .

Safety And Hazards

Ethyl 1,2,3-thiadiazole-4-carboxylate should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured during handling. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Thiadiazoles, including Ethyl 1,2,3-thiadiazole-4-carboxylate, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the diverse biological activities of these compounds and developing new potent antibacterial and antifungal agents .

properties

IUPAC Name

ethyl thiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHTNOJXVICFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291838
Record name ethyl 1,2,3-thiadiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,3-thiadiazole-4-carboxylate

CAS RN

3989-36-4
Record name Ethyl 1,2,3-thiadiazole-4-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3-thiadiazole-4-carboxylate
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Record name 3989-36-4
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Record name ethyl 1,2,3-thiadiazole-4-carboxylate
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Synthesis routes and methods

Procedure details

To a suspension of ethyl 1,2,3-thiadiazol-4-ylcarboxylate (18.35 g, 0.116 mol) in ether (400 mL) was added portionwise lithium aluminum hydride (2.47 g, 0.065 mol) over 1 h period. The reaction mixture was stirred at 23° C. for 7 h and treated with lithium aluminum hydride (2.47 g, 0.065 mL). The stirring was continued for 24 h before adding successively water (7 mL), 15% sodium hydroxide solution (7 mL) and water (21 mL). After stirring for 15 min, the ether solution was decanted and the gum was extracted with ether (5×100 mL). The ether extracts were combined, dried (MgSO4) and concentrated (5.4 g). The crude material was purified on silica gel column (120 g, 4×16 cm), with ether as eluting solvent to give 1.3 g (7%) of ethyl 1,2,3-thiadiazol-4-ylcarboxylate and 2.45 g (18%) of 1,2,3-thiadiazol-4-ylmethanol; ir (film)νmax : 3380 (OH) cm-1 ; 1Hmr (CDCl3)δ: 2.31 (1H, s, OH), 5.22 (2H, s, CH2O), 8.50 (1H, s, H of thiadiazole).
Quantity
18.35 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
0.065 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
21 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JH Looker, LW Wilson Jr - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
2,3‐Thiadiazole‐4‐carboxylic acid (IV) has been synthesized by oxidation of 5‐(2‐furyl)‐1,2,3‐thiadiazole‐4‐carboxylic acid (IIb), and converted via the acid chloride (V) to the amide (VI…
Number of citations: 20 onlinelibrary.wiley.com
K Miyawaki, H Suzuki, H Morikawa - Organic & biomolecular chemistry, 2004 - pubs.rsc.org
When stirred with powdered samarium and iodine in methanol at ice-cold temperature, ethyl 1,2,3-thiadiazole-4-carboxylate 5 underwent unusual reduction involving the dimeric ring …
Number of citations: 4 pubs.rsc.org
DL Pain, R Slack - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
THE work described in this Paper was carried out during the period 1953-1957, simultaneously with our development of the mononuclear isothiazoles, 2 with the initial object of …
Number of citations: 33 pubs.rsc.org
IS Adyukov, VV Pelipko, RI Baichurin… - Russian Journal of …, 2022 - Springer
Ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)…
Number of citations: 0 link.springer.com
CD Hurd, RI Mori - Journal of the American Chemical Society, 1955 - ACS Publications
The preparation of carbethoxyhydrazones, acetylhydrazones and phenylsulfonylhydrazones of ketones and-keto acids proceeds with good yields. Thebehavior ofthese hvdrazones …
Number of citations: 267 pubs.acs.org
MA Tokareva, I Pernik, BA Messerle… - Catalysis Science & …, 2023 - pubs.rsc.org
Despite the growing use of denitrogenative reactions of 1,2,3-thiadiazoles in heterocycle synthesis, the origin of the varied reactivity and divergent regioselectivity observed in their …
Number of citations: 2 pubs.rsc.org
RB Patterson - 1970 - search.proquest.com
The Lund reaction was employed to synthesize l-acetyl-1, 2, 3-thiadiazole in fair yield, The reaction of the methyl ketone and thiosemicarbazide gave a high yield of -acetyl-1, 2, 3-…
Number of citations: 2 search.proquest.com
BJ Millard, DL Pain - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
The mass spectra of a number of mono- and di-substituted 1,2,3-thiadiazoles have been studied. The elimination of a molecule of nitrogen from the molecular ion usually occurs prior to …
Number of citations: 11 pubs.rsc.org
W Liang, K Nakajima… - European Journal of …, 2020 - Wiley Online Library
A new rhodium‐catalyzed synthetic method is described for the preparation of 1,3‐thiaphospholes. Cyclization reactions of various 1,2,3‐thiadiazoles with phosphaalkynes in the …
D Kurandina, V Gevorgyan - Organic letters, 2016 - ACS Publications
The rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and alkynes, proceeding via intermediacy of the previously unknown Rh thiavinyl carbene, toward a highly …
Number of citations: 75 pubs.acs.org

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